molecular formula C20H27N3O10 B8116333 Mal-amido-PEG3-NHS ester

Mal-amido-PEG3-NHS ester

Cat. No.: B8116333
M. Wt: 469.4 g/mol
InChI Key: LQAQWVUOOSWWST-UHFFFAOYSA-N
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Description

Mal-amido-PEG3-NHS ester is a polyethylene glycol-based linker that contains both a maleimide group and an N-hydroxysuccinimide ester group. This compound is widely used in bioconjugation and drug delivery applications due to its ability to form stable covalent bonds with amine and thiol groups. The polyethylene glycol spacer enhances the solubility of the resulting conjugates in aqueous media, making it a valuable tool in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG3-NHS ester typically involves the following steps:

    Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide in the presence of a coupling reagent like dicyclohexylcarbodiimide.

    Introduction of Maleimide Group: The activated polyethylene glycol is then reacted with maleimide to introduce the maleimide group.

    Formation of this compound: The final step involves the reaction of the maleimide-activated polyethylene glycol with N-hydroxysuccinimide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of polyethylene glycol are activated using N-hydroxysuccinimide and a coupling reagent.

    Continuous Flow Reactors:

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG3-NHS ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The N-hydroxysuccinimide ester group readily reacts with primary amines to form stable amide bonds.

    Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically occur in aqueous buffers at a pH range of 7-9. Common reagents include primary amine-containing molecules such as proteins and peptides.

    Addition Reactions: These reactions are usually carried out in the presence of reducing agents like dithiothreitol to ensure the availability of free thiol groups.

Major Products Formed

    Amide Conjugates: Formed from the reaction of the N-hydroxysuccinimide ester group with primary amines.

    Thioether Conjugates: Formed from the reaction of the maleimide group with thiol groups.

Scientific Research Applications

Mal-amido-PEG3-NHS ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces.

    Biology: Employed in the conjugation of proteins, peptides, and oligonucleotides for various biological assays.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of Mal-amido-PEG3-NHS ester involves the formation of covalent bonds with target molecules. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form stable thioether bonds. These reactions enable the conjugation of various biomolecules, enhancing their solubility, stability, and functionality.

Comparison with Similar Compounds

Similar Compounds

    Mal-amido-PEG2-NHS ester: Contains a shorter polyethylene glycol spacer.

    Mal-PEG12-NHS ester: Contains a longer polyethylene glycol spacer.

    Mal-PEG-NHS ester: Lacks the amido group present in Mal-amido-PEG3-NHS ester.

Uniqueness

This compound is unique due to its balanced polyethylene glycol spacer length, which provides an optimal combination of solubility and reactivity. The presence of both the maleimide and N-hydroxysuccinimide ester groups allows for versatile conjugation with both amine and thiol groups, making it a highly valuable tool in various scientific applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O10/c24-15(5-8-22-16(25)1-2-17(22)26)21-7-10-31-12-14-32-13-11-30-9-6-20(29)33-23-18(27)3-4-19(23)28/h1-2H,3-14H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAQWVUOOSWWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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